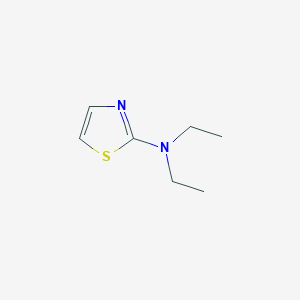

N,N-diethyl-1,3-thiazol-2-amine

Description

N,N-Diethyl-1,3-thiazol-2-amine is a thiazole derivative featuring a diethyl-substituted amine group at the 2-position of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings widely studied for their pharmacological and material science applications. The diethyl substitution on the amine introduces steric bulk and increased lipophilicity compared to smaller substituents like methyl or hydrogen.

Properties

IUPAC Name |

N,N-diethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-9(4-2)7-8-5-6-10-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPDLFJFQAPPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1,3-thiazol-2-amine typically involves the reaction of diethylamine with 2-chlorothiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for efficient production .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N,N-Diethyl-1,3-thiazol-2-amine belongs to the class of thiazole derivatives, which are characterized by a five-membered ring containing both nitrogen and sulfur atoms. The synthesis of this compound typically involves the condensation of appropriate thioureas or thioamides with α-haloketones or aldehydes, following methods such as the Hantzsch synthesis. This method allows for the introduction of various substituents, enhancing the biological activity of the resulting thiazole derivatives .

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, one study identified several synthesized thiazole derivatives with promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The presence of the thiazole ring enhances the interaction of these compounds with microbial targets.

Antifungal Activity

Thiazole compounds have also been reported to possess antifungal properties. The pharmacophore features essential for antifungal activity include hydrophobic areas and hydrogen bond donors that facilitate binding to fungal enzymes . this compound may serve as a scaffold for developing new antifungal agents through structural modifications.

Anti-inflammatory and Anticancer Potential

The compound has potential applications in anti-inflammatory and anticancer therapies. Thiazole derivatives have been investigated for their ability to inhibit inflammatory pathways and cancer cell proliferation . The diverse biological activities attributed to thiazoles make them attractive candidates for drug development.

Agricultural Applications

In agriculture, thiazole derivatives are explored for their herbicidal properties. Research has indicated that compounds with a thiazole structure can promote plant growth and increase seed yield and oil content in crops like rapeseed . This suggests that this compound could be beneficial in agrochemical formulations aimed at enhancing crop productivity.

Case Studies

Mechanism of Action

The mechanism of action of N,N-diethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

2.1 Substituent Effects on Physicochemical Properties

The nature of substituents on the thiazol-2-amine scaffold significantly influences molecular properties:

*Calculated molecular weight based on formula C₇H₁₂N₂S.

- Melting Points : Bulkier substituents (e.g., dipropargyl in ) lead to higher melting points due to reduced molecular symmetry and stronger intermolecular forces. Diethyl derivatives may exhibit lower melting points than dipropargyl analogs but higher than dimethyl derivatives.

2.4 Structural and Spectroscopic Insights

- NMR Shifts : Diethyl groups would produce characteristic triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~3.3 ppm, NCH₂) signals in ¹H NMR, as seen in analogs like 4-(4-chlorophenyl)-N,N-dipropargyl thiazol-2-amine () .

Biological Activity

N,N-diethyl-1,3-thiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its thiazole ring structure, which contributes to its biological activity. The compound can act as an enzyme inhibitor or receptor modulator , influencing various biological pathways. Its mechanism involves binding to specific molecular targets, such as enzymes or receptors, which can lead to inhibition of cell proliferation and modulation of immune responses.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated various thiazole derivatives for their in vitro antimicrobial activity against pathogenic strains of bacteria and fungi. The results showed that certain thiazole derivatives displayed potent activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Escherichia coli and Staphylococcus typhi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 8C | 6.25 | E. coli |

| 8C | 25 | S. typhi |

| 8C | 25 | P. aeruginosa |

2. Anticancer Activity

This compound has been investigated for its anticancer properties. In a study involving various thiazole derivatives, it was found that compounds with similar structures inhibited tubulin assembly, thereby exhibiting antiproliferative effects in cancer cell lines. For instance, one derivative demonstrated IC50 values ranging from 0.36 to 0.86 μM across three human cancer cell lines .

Table 2: Antiproliferative Activity of Thiazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 10s | 0.36 - 0.86 | SGC-7901 |

| T1 | 2.21 | MCF-7 |

| T38 | 1.11 | HepG2 |

Case Studies

A notable case study highlighted the synthesis and evaluation of novel thiazole derivatives containing hydrazide-hydrazone and carboxamide moieties. These compounds were assessed for their antitumor activity against five human cancer cell lines, showing superior inhibitory effects compared to standard chemotherapeutic agents like 5-Fluorouracil (5-Fu) .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N,N-diethyl-1,3-thiazol-2-amine?

Answer:

this compound is typically synthesized via cyclization reactions involving thioamide precursors and amine derivatives. A standard protocol involves:

- Reaction Setup : Reacting N,N-diethylthiourea with α-haloketones (e.g., chloroacetone) in ethanol or methanol under reflux conditions (60–80°C) for 6–12 hours .

- Workup : Post-reaction, the mixture is cooled, filtered, and purified via recrystallization or column chromatography. Yields typically range from 60–80%, depending on substituent steric effects.

- Key Validation : Elemental analysis (C, H, N, S) and NMR spectroscopy are critical to confirm purity and structural integrity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Rigorous characterization requires a multi-technique approach:

- Spectroscopy :

- 1H/13C NMR : Assign signals to confirm the thiazole ring (e.g., δ 6.8–7.2 ppm for C2-H in thiazole) and ethyl groups (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for N-CH2) .

- IR : Validate N-H stretches (~3300 cm⁻¹) and C=S/C-N vibrations (~1250–1350 cm⁻¹) .

- Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C: 58.3%, H: 7.8%, N: 13.6%, S: 15.5%) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 186 for [M+H]⁺) .

Basic: How are in vitro biological assays designed to evaluate the bioactivity of this compound derivatives?

Answer:

Common assays include:

- Antibacterial Activity : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution per CLSI guidelines .

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Optimization strategies involve:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .

- Catalyst Use : Adding catalytic iodine (I₂) or Lewis acids (e.g., ZnCl₂) can accelerate thiazole ring formation .

- Temperature Control : Microwave-assisted synthesis at 100°C reduces reaction time from hours to minutes while maintaining yields >75% .

- DOE (Design of Experiments) : Statistical tools like response surface methodology identify optimal molar ratios (e.g., 1:1.2 thiourea:haloketone) .

Advanced: What computational approaches are used to predict the bioactivity of this compound analogs?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., PFOR enzyme). Key parameters include binding energy (ΔG ≤ -7 kcal/mol) and hydrogen bonding with active-site residues (e.g., Arg173, His176) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and HOMO/LUMO energies to predict MIC values .

- MD Simulations : GROMACS or AMBER assess ligand-protein complex stability over 50–100 ns trajectories .

Advanced: How are crystallographic data for this compound derivatives refined using SHELX?

Answer:

- Data Collection : High-resolution (<1.0 Å) X-ray data collected at 100 K.

- Structure Solution : SHELXD for phase problem resolution via dual-space methods .

- Refinement : SHELXL iteratively adjusts positional/thermal parameters. Key steps:

Advanced: How can contradictory bioactivity data between synthetic batches be resolved?

Answer:

- Purity Analysis : Re-examine batches via HPLC (e.g., ≥95% purity) to rule out impurities .

- Stereochemical Checks : X-ray crystallography or CD spectroscopy to confirm absence of unintended stereoisomers .

- Biological Replicates : Repeat assays in triplicate under standardized conditions (e.g., fixed cell passage number) .

- Meta-Analysis : Compare with literature on analogous compounds (e.g., N-phenyl-thiazol-2-amine derivatives) to identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.